BenchChemオンラインストアへようこそ!

Methotrexate-d7 Hexaglutamate

LC-MS/MS Stable Isotope Labeling Method Validation

Ensure quantitative accuracy in your methotrexate polyglutamate (MTX-PG) bioanalysis. Methotrexate-d7 Hexaglutamate (MTX-d7-Glu6) is the structurally identical, stable isotope-labeled internal standard essential for correcting matrix effects and ionization variability in LC-MS/MS. Unlike non-deuterated or shorter-chain analogs, its matched physiochemical properties guarantee precise quantification of the long-chain hexaglutamate metabolite in complex matrices, meeting stringent FDA/EMA validation guidelines for drug development and clinical adherence monitoring.

Molecular Formula C45H50D7N13O20
Molecular Weight 1107.05
Cat. No. B1165186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethotrexate-d7 Hexaglutamate
Molecular FormulaC45H50D7N13O20
Molecular Weight1107.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methotrexate-d7 Hexaglutamate: A Stable Isotope-Labeled Internal Standard for Precise Quantitation of Long-Chain Methotrexate Polyglutamates


Methotrexate-d7 Hexaglutamate (MTX-d7-Glu6) is a stable isotope-labeled analog of methotrexate hexaglutamate, a long-chain polyglutamate metabolite of the antifolate drug methotrexate (MTX) . This compound is characterized by the substitution of seven hydrogen atoms with deuterium atoms and the conjugation of six glutamic acid residues to the pteridine core . Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous methotrexate polyglutamates (MTX-PGs) in complex biological matrices [1].

Why Generic Methotrexate Polyglutamate Internal Standards Cannot Substitute for Methotrexate-d7 Hexaglutamate in LC-MS/MS Quantification


In LC-MS/MS bioanalysis, the selection of an internal standard is critical; it must closely mimic the analyte's behavior to correct for variability in sample preparation, chromatography, and ionization. Using a non-deuterated analog, a different polyglutamate chain length (e.g., MTX-Glu3), or a deuterated analog with a different number of deuterium atoms (e.g., MTX-d3-Glu6) can lead to significant quantitative inaccuracies [1]. These inaccuracies arise from differential matrix effects and ion suppression, which are particularly pronounced in complex biological samples like plasma or peripheral blood mononuclear cells (PBMCs) [2]. Consequently, precise and validated quantification of the specific hexaglutamate metabolite demands a structurally identical, stable isotope-labeled internal standard like Methotrexate-d7 Hexaglutamate to ensure analytical accuracy and data integrity [1].

Methotrexate-d7 Hexaglutamate: Quantitative Differentiation Evidence for Analytical Method Selection


Superior Mass Spectrometric Discrimination for MTX-Glu6 Relative to d3-Labeled and Unlabeled Analogs

Methotrexate-d7 Hexaglutamate provides a +7 Da mass shift relative to the unlabeled analyte (MTX-Glu6), compared to a +3 Da shift for a d3-labeled analog. This larger mass difference minimizes isotopic cross-talk and improves spectral resolution in quantitative LC-MS/MS workflows, a critical advantage for accurately measuring low-abundance analytes in complex biological matrices .

LC-MS/MS Stable Isotope Labeling Method Validation Polyglutamate

Chain-Length Specific Internal Standard Outperforms Mismatched Polyglutamate Analogs in Correcting Matrix Effects

The use of an internal standard with a mismatched polyglutamate chain length (e.g., MTX-Glu3) is a primary cause of quantitative bias in LC-MS/MS assays due to differential matrix effects and recovery. Methotrexate-d7 Hexaglutamate, as a direct structural match for the target MTX-Glu6 analyte, co-elutes and exhibits near-identical ionization behavior, thereby providing optimal correction for ion suppression and extraction variability [1]. This is essential for achieving the high accuracy and precision required in therapeutic drug monitoring and pharmacokinetic studies of methotrexate [2].

Matrix Effects LC-MS/MS Ion Suppression Method Accuracy

High Isotopic Purity Specifications Ensure Reliable Quantification Over Commercially Available d3- and Unlabeled Hexaglutamate

Vendor specifications for Methotrexate-d7 Hexaglutamate typically ensure high isotopic enrichment, often specified as ≥98% deuterium incorporation. This high purity minimizes the presence of unlabeled or partially labeled (e.g., d0, d1, d2) species that can contribute to background signal and compromise the accuracy of quantification, particularly at low analyte concentrations . In contrast, using a less rigorously controlled or lower-purity analog can introduce significant analytical error .

Isotopic Purity Quality Control Stable Isotope Bioanalysis

Key Research and Industrial Applications for Methotrexate-d7 Hexaglutamate Based on Quantitative Differentiation


High-Stringency Pharmacokinetic (PK) and Bioequivalence Studies of Methotrexate Prodrugs

In regulated bioanalysis for drug development, the accurate measurement of long-chain MTX polyglutamates is essential to understanding a prodrug's intracellular activation and retention. The use of Methotrexate-d7 Hexaglutamate as an IS provides the highest level of analytical rigor by correcting for compound-specific matrix effects and ensuring precise quantitation, which is required to meet stringent FDA/EMA bioanalytical method validation guidelines [1].

Clinical Therapeutic Drug Monitoring (TDM) and Adherence Assessment in Rheumatoid Arthritis

For patients on low-dose methotrexate therapy, the accumulation of MTX-PGs, including MTX-Glu6, in red blood cells is a marker of long-term adherence and efficacy [1]. The use of Methotrexate-d7 Hexaglutamate as an IS in clinical LC-MS/MS assays is critical for minimizing inter-patient analytical variability, thereby enabling more accurate correlation of drug levels with clinical outcomes and guiding personalized dosing decisions [2].

Investigating Cellular Mechanisms of Methotrexate Cytotoxicity and Resistance

The chain length of MTX-PGs is directly linked to its enhanced cytotoxicity and prolonged intracellular retention, which is a key factor in both the efficacy of MTX against leukemic cells and the development of drug resistance [1]. Researchers can use Methotrexate-d7 Hexaglutamate as a precise IS to quantify the specific accumulation of the hexaglutamate species under various genetic (e.g., FPGS/GGH expression) or pharmacological (e.g., HDAC inhibitor co-treatment) conditions, enabling the elucidation of structure-activity relationships [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methotrexate-d7 Hexaglutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.